1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 2098056-96-1
VCID: VC3197531
InChI: InChI=1S/C8H10N4O/c1-2-11-3-4-12-8(11)6(5-10-12)7(9)13/h3-5H,2H2,1H3,(H2,9,13)
SMILES: CCN1C=CN2C1=C(C=N2)C(=O)N
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

CAS No.: 2098056-96-1

Cat. No.: VC3197531

Molecular Formula: C8H10N4O

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide - 2098056-96-1

Specification

CAS No. 2098056-96-1
Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
IUPAC Name 1-ethylimidazo[1,2-b]pyrazole-7-carboxamide
Standard InChI InChI=1S/C8H10N4O/c1-2-11-3-4-12-8(11)6(5-10-12)7(9)13/h3-5H,2H2,1H3,(H2,9,13)
Standard InChI Key YDXFIYAYFNTOOC-UHFFFAOYSA-N
SMILES CCN1C=CN2C1=C(C=N2)C(=O)N
Canonical SMILES CCN1C=CN2C1=C(C=N2)C(=O)N

Introduction

Chemical Structure and Properties

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide possesses distinctive structural features that contribute to its chemical and biological properties. The molecular formula of this compound is C8H10N4O, with a molecular weight of approximately 178.19 g/mol. The bicyclic heteroaromatic core consists of an imidazole ring fused with a pyrazole ring, creating a planar structure with multiple sites for potential hydrogen bonding. The ethyl substituent on the nitrogen atom introduces a degree of lipophilicity to the molecule, while the carboxamide group provides hydrogen bond donor and acceptor capabilities, enhancing potential interactions with biological targets.

Based on its structural characteristics, several physicochemical properties can be inferred:

  • Solubility profile: The compound likely exhibits moderate solubility in polar organic solvents due to the presence of the carboxamide group, which can form hydrogen bonds with protic solvents.

  • Hydrogen bonding: The presence of nitrogen atoms in the imidazopyrazole ring system and the NH2 group in the carboxamide function provides multiple hydrogen bond acceptor and donor sites, potentially enhancing interactions with biological receptors.

  • Acid-base properties: The nitrogen atoms in the heterocyclic system can exhibit weak basic properties, while the NH2 group of the carboxamide can demonstrate weak acidic character in certain conditions.

Structural FeatureEffect on ActivityPotential Mechanism
N-1 SubstituentModulates lipophilicity and binding affinityAffects cell penetration and target interaction
Carboxamide GroupEssential for hydrogen bonding interactionsEnhances binding to target proteins
Position-6 SubstituentFine-tunes electronic propertiesAffects electron distribution in the heterocyclic system
Core Ring SystemProvides rigidity and planarityEnables potential intercalation with DNA

Comparative Analysis with Structurally Related Compounds

Structural Analogs and Their Properties

Several compounds share structural similarities with 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, differing in the nature or position of substituents on the heterocyclic core. Examining these analogs provides valuable insights into how structural modifications influence physical, chemical, and biological properties.

Notable structural analogs include:

  • 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide: This compound features an additional cyclopropyl group at the 6-position, potentially enhancing lipophilicity and altering the electronic properties of the heterocyclic system.

  • 1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide: In this analog, the carboxamide group is replaced by a carboximidamide function, which introduces additional nitrogen atoms and potential hydrogen bonding sites.

  • 1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile: This compound contains a carbonitrile group instead of the carboxamide, reducing hydrogen bonding capabilities while potentially enhancing lipophilicity.

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile: This analog features a methyl group at the N-1 position instead of ethyl, and a carbonitrile group at the 7-position, representing a more compact structure with altered physicochemical properties.

Table 2: Comparative Analysis of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide and Structural Analogs

CompoundKey Structural DifferencesImpact on PropertiesNotable Activities
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamideReference compoundBaseline propertiesCytotoxic activity
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamideCyclopropyl at 6-positionEnhanced lipophilicityPotentially enhanced cell penetration
1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamideCarboximidamide replaces carboxamideAdditional H-bond sitesPotential for different target interactions
1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrileCarbonitrile replaces carboxamideReduced H-bonding capacityDifferent electronic properties
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrileMethyl at N-1 and carbonitrile at 7-positionAltered lipophilicityDemonstrated activity against cancer cell lines

Bioisosteric Replacements and Their Impact

Bioisosteric replacements represent a powerful strategy in medicinal chemistry to modify the properties of bioactive compounds while maintaining their essential biological activity. For 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, several bioisosteric modifications can be envisioned to fine-tune its physicochemical and pharmacological properties.

Potential bioisosteric replacements include:

  • Carboxamide modifications: Replacing the carboxamide with functional groups such as thioamide, sulfonamide, or tetrazole can alter hydrogen bonding patterns and metabolic stability.

  • Ring system modifications: Substituting one or more nitrogen atoms with other heteroatoms (e.g., oxygen, sulfur) or replacing the imidazo[1,2-b]pyrazole core with other fused heterocyclic systems can modify electronic properties and receptor interactions.

  • N-substituent variations: Modifications of the N-ethyl group, such as introduction of cyclic structures or heteroatom-containing chains, can influence lipophilicity, metabolic stability, and binding specificity.

These bioisosteric replacements offer strategies to address potential limitations of the parent compound, such as insufficient solubility, metabolic instability, or off-target effects, while preserving or enhancing the desired biological activity.

Research Methods and Analytical Techniques

Synthetic and Purification Methodologies

The synthesis of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide requires sophisticated synthetic methodologies and purification techniques to ensure high purity and yield. Based on research on related compounds, several approaches may be employed:

  • Sequential multi-step synthesis: Building the heterocyclic core through strategic bond formations, followed by functionalization to introduce the ethyl and carboxamide groups.

  • Convergent synthesis: Preparing key building blocks separately and then combining them in a final coupling step to form the desired compound.

  • Microwave-assisted synthesis: Accelerating reaction rates and improving yields through microwave irradiation, particularly for cyclization reactions.

Purification techniques typically include:

  • Column chromatography using various stationary phases and eluent systems

  • Recrystallization from appropriate solvent systems

  • Preparative HPLC for final purification to analytical grade

These methodologies ensure the production of high-quality material essential for reliable biological testing and structure-activity relationship studies.

Analytical Characterization Techniques

Comprehensive characterization of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide requires the application of various analytical techniques to confirm its structure, assess purity, and determine key physicochemical properties. These techniques provide complementary information that collectively establishes the identity and quality of the compound.

Essential analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR provides information about the proton environments, confirming the presence of the ethyl group and the carboxamide function

    • 13C NMR verifies the carbon framework of the heterocyclic system

    • 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity and confirm the structure

  • Mass Spectrometry:

    • High-resolution mass spectrometry confirms the molecular formula

    • Fragmentation patterns provide structural insights

    • LC-MS techniques can assess purity and identify potential impurities

  • Infrared Spectroscopy:

    • Identifies key functional groups, particularly the characteristic absorption bands of the carboxamide function

    • Provides information about hydrogen bonding interactions

  • X-ray Crystallography:

    • Offers definitive confirmation of the three-dimensional structure when suitable crystals can be obtained

    • Reveals details of molecular packing and intermolecular interactions

  • Thermal Analysis:

    • Differential scanning calorimetry (DSC) determines melting point and thermal stability

    • Thermogravimetric analysis (TGA) assesses decomposition patterns

These analytical techniques are essential for characterizing 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide and ensuring the reliability of structure-activity relationship studies.

Future Research Directions and Applications

Emerging Therapeutic Applications

The unique structural features and biological activities of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide suggest several promising directions for future research and development. Based on the established cytotoxic properties of imidazo[1,2-b]pyrazole-7-carboxamides , several emerging therapeutic applications can be envisioned:

  • Targeted cancer therapies: Further development may focus on enhancing selectivity for specific cancer types through structure optimization or conjugation with targeting moieties.

  • Combination therapies: Investigation of synergistic effects when combined with established chemotherapeutic agents could lead to more effective treatment regimens with reduced side effects.

  • Multi-targeted agents: Exploration of the compound's activity against multiple biological targets could reveal applications in complex diseases where modulation of several pathways is beneficial.

  • Immunomodulatory applications: Research may uncover potential effects on immune system components, suggesting applications in autoimmune disorders or immune enhancement.

These emerging applications highlight the versatility of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide as a scaffold for drug development across multiple therapeutic areas.

Computational Approaches and Predictive Models

Computational methods play an increasingly important role in the study and development of bioactive compounds like 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide. These approaches can accelerate research by predicting properties, identifying promising derivatives, and elucidating mechanisms of action.

Key computational approaches include:

  • Molecular docking studies: Predicting binding modes and affinities with potential biological targets, guiding the rational design of more potent and selective derivatives.

  • Quantitative structure-activity relationship (QSAR) models: Establishing mathematical relationships between structural features and biological activities to guide optimization efforts.

  • Molecular dynamics simulations: Exploring the dynamic behavior of the compound and its interactions with biological systems over time, providing insights into binding stability and conformational preferences.

  • Quantum mechanical calculations: Investigating electronic properties, reactivity patterns, and energetic profiles to understand fundamental aspects of the compound's behavior.

  • Artificial intelligence and machine learning: Leveraging large datasets to identify patterns and make predictions about biological activities, physicochemical properties, and synthetic accessibility.

These computational approaches complement experimental methods and offer powerful tools for the rational design of improved derivatives with enhanced properties for specific therapeutic applications.

Challenges and Future Opportunities

Despite its promising properties, the development of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide as a therapeutic agent faces several challenges that present opportunities for future research:

  • Optimization of pharmacokinetic properties: Enhancing solubility, bioavailability, and metabolic stability remains a key challenge, potentially addressable through formulation strategies or structural modifications.

  • Target selectivity: Improving selectivity for specific biological targets to minimize off-target effects represents an important area for optimization.

  • Scale-up and manufacturing: Developing efficient, cost-effective, and environmentally friendly synthetic routes that are amenable to industrial-scale production.

  • Mechanism of action elucidation: Further research is needed to fully understand the molecular mechanisms underlying the biological activities of this compound class.

These challenges represent opportunities for interdisciplinary collaboration involving medicinal chemists, computational scientists, pharmacologists, and formulation experts to realize the full potential of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide in therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator